molecular formula C11H10Cl2N2O3S B2872691 (4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate CAS No. 647825-42-1

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate

Cat. No.: B2872691
CAS No.: 647825-42-1
M. Wt: 321.17
InChI Key: ODSLIDLIKRIZGU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate is a chemical compound with the molecular formula C11H10Cl2N2O3S. This compound is part of the pyrazole family, known for their diverse applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate typically involves the reaction of 4-chlorophenyl sulfonyl chloride with 5-chloro-1,3-dimethylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the sulfonate group .

Scientific Research Applications

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with various biological molecules, influencing their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate is unique due to the presence of both the chlorophenyl and sulfonate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other pyrazole derivatives .

Properties

IUPAC Name

(4-chlorophenyl) 5-chloro-1,3-dimethylpyrazole-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3S/c1-7-10(11(13)15(2)14-7)19(16,17)18-9-5-3-8(12)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSLIDLIKRIZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)OC2=CC=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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